![molecular formula C20H24ClN5O B2482976 6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-chloropyridine-3-carbonitrile CAS No. 2379985-20-1](/img/structure/B2482976.png)
6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-chloropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex chemical entities often involves multi-step reactions, leveraging principles of green chemistry, such as microwave-assisted synthesis. For example, compounds similar to the target molecule have been synthesized using microwave irradiation, demonstrating efficiency and sustainability in chemical synthesis processes (Mahesh, Perumal, & Pandi, 2004). These methodologies highlight the evolution of synthetic strategies towards more environmentally friendly and economically viable processes.
Molecular Structure Analysis
X-ray diffraction studies and spectroscopic analyses (LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis) play a crucial role in determining the molecular structure of chemical compounds. Sanjeevarayappa et al. (2015) provided an example by characterizing a tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, elucidating its crystal structure and confirming the molecular configuration through X-ray diffraction data. Such analytical techniques are indispensable for confirming the molecular structure of novel compounds, including the target molecule.
Chemical Reactions and Properties
Chemical properties, including reactivity and stability, are defined by the functional groups and molecular framework of the compound. For instance, the reaction of similar compounds with primary and secondary amines has been explored, revealing insights into their chemical behavior and transformation into various derivatives with potential biological activities (Kalogirou et al., 2015). Such studies provide a foundation for understanding the chemical reactions and properties of the target molecule.
Physical Properties Analysis
The physical properties of chemical compounds, including melting points, boiling points, solubility, and crystal structure, are essential for their characterization and application. Techniques such as single crystal X-ray diffraction and DFT calculations are utilized to investigate these properties, offering insights into the molecular arrangement and stability of compounds under various conditions (Ban et al., 2023).
Scientific Research Applications
Antimicrobial Activity
A study by Bhat and Begum (2021) explored the synthesis of pyrimidine carbonitrile derivatives, including compounds structurally related to 6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-chloropyridine-3-carbonitrile. These compounds showed promising in vitro antimicrobial activity against various bacterial and fungal strains. The minimum inhibitory concentrations (MICs) of these compounds were validated, indicating their potential as antimicrobial agents (Bhat & Begum, 2021).
Synthesis and Characterization
The work of Singh et al. (2016) detailed a microwave-directed synthesis of teraryl carbonitriles, including structures similar to the chemical . This method provides an efficient and regioselective approach to synthesizing such compounds, essential for developing new pharmaceuticals and materials (Singh et al., 2016).
Potential as Antipsychotics
Raviña et al. (1999) synthesized a series of conformationally restricted butyrophenones with affinities for dopamine and serotonin receptors. These compounds, related in structure to 6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-chloropyridine-3-carbonitrile, demonstrated potential as atypical antipsychotic agents (Raviña et al., 1999).
Antiproliferative Activity
El-Sayed et al. (2014) reported the synthesis of 6-indolypyridine-3-carbonitrilile derivatives, which are structurally analogous to the chemical . These compounds exhibited significant antiproliferative activities against various human cancer cell lines, indicating their potential use in cancer therapy (El-Sayed et al., 2014).
Molecular Docking and Drug Design
Flefel et al. (2018) conducted a study involving the synthesis of pyridine derivatives, followed by in silico molecular docking screenings. This research provides insights into the potential use of such compounds, including those similar to 6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-chloropyridine-3-carbonitrile, in drug design and discovery (Flefel et al., 2018).
properties
IUPAC Name |
6-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-chloropyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O/c1-20(2,3)17-4-5-18(25-24-17)27-13-14-6-8-26(9-7-14)19-16(21)10-15(11-22)12-23-19/h4-5,10,12,14H,6-9,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJRQYZGMZAXMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5-chloropyridine-3-carbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.